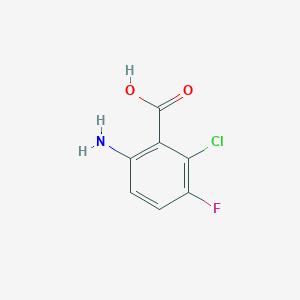6-Amino-2-chloro-3-fluorobenzoic acid
CAS No.: 681459-97-2
Cat. No.: VC1995682
Molecular Formula: C7H5ClFNO2
Molecular Weight: 189.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 681459-97-2 |
|---|---|
| Molecular Formula | C7H5ClFNO2 |
| Molecular Weight | 189.57 g/mol |
| IUPAC Name | 6-amino-2-chloro-3-fluorobenzoic acid |
| Standard InChI | InChI=1S/C7H5ClFNO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12) |
| Standard InChI Key | FXHGYJZVTVDARS-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1N)C(=O)O)Cl)F |
| Canonical SMILES | C1=CC(=C(C(=C1N)C(=O)O)Cl)F |
Introduction
Chemical and Physical Properties
6-Amino-2-chloro-3-fluorobenzoic acid possesses distinctive physicochemical properties that influence its behavior in chemical reactions and biological systems. Table 1 presents the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of 6-Amino-2-chloro-3-fluorobenzoic acid
Synthesis Methods
The synthesis of 6-Amino-2-chloro-3-fluorobenzoic acid can be achieved through several methods. While specific synthetic routes for this exact compound aren't detailed in the search results, similar compounds offer insights into potential synthesis pathways:
-
Halogenation and Amination: Starting from a suitable benzoic acid derivative, sequential halogenation to introduce chlorine and fluorine atoms, followed by amination reactions to incorporate the amino group at position 6.
-
Functional Group Transformations: Conversion of a precursor compound through selective functional group transformations, such as reduction of a nitro group to an amino group.
-
Transition Metal-Catalyzed Reactions: Modern synthetic approaches may employ palladium or other transition metal catalysts to facilitate selective functionalization of the aromatic ring.
Research by chemical suppliers indicates that current commercial production typically involves multi-step processes that ensure regioselectivity in the placement of the three functional groups on the benzene ring .
Chemical Reactivity
The reactivity of 6-Amino-2-chloro-3-fluorobenzoic acid is largely determined by the functional groups present in its structure:
-
Carboxylic Acid Group: Undergoes typical carboxylic acid reactions including esterification, amidation, and reduction to alcohols. The carboxylic acid group can also participate in salt formation with bases.
-
Amino Group: Can undergo diazotization, N-acylation, N-alkylation, and can act as a nucleophile in various substitution reactions. The amino group also influences the electronic properties of the aromatic ring through resonance effects.
-
Halogen Substituents: The chlorine and fluorine atoms can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups. They also affect the acidity of the carboxylic acid group through inductive effects .
The interplay between these functional groups creates a unique reactivity profile that makes this compound valuable in organic synthesis.
Applications in Research and Industry
6-Amino-2-chloro-3-fluorobenzoic acid has several notable applications across different fields:
Pharmaceutical Research
The compound serves as an important intermediate in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its unique substitution pattern allows for the creation of compounds with potential therapeutic properties .
Organic Synthesis
In organic chemistry, 6-Amino-2-chloro-3-fluorobenzoic acid functions as a building block for more complex molecules. The presence of three distinct functional groups provides multiple sites for further synthetic transformations, making it a versatile starting material.
Agrochemical Development
The compound plays a role in the production of agrochemicals, contributing to the development of herbicides or pesticides. Its halogenated aromatic structure provides stability and specific biological activity profiles desirable in agricultural applications .
Material Science
Though less documented, the compound's structural features may also make it useful in specialized materials development, where controlled functionalization of aromatic systems is required .
Proper handling procedures include working in well-ventilated areas, using appropriate personal protective equipment (including gloves, eye protection, and lab coats), and avoiding contact with skin and eyes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume